molecular formula C12H8ClFO B8418386 6-Chloro-4'-fluorobiphenyl-3-ol

6-Chloro-4'-fluorobiphenyl-3-ol

Cat. No.: B8418386
M. Wt: 222.64 g/mol
InChI Key: WNWIFGCSGKLKRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4'-fluorobiphenyl-3-ol is a useful research compound. Its molecular formula is C12H8ClFO and its molecular weight is 222.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClFO

Molecular Weight

222.64 g/mol

IUPAC Name

4-chloro-3-(4-fluorophenyl)phenol

InChI

InChI=1S/C12H8ClFO/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,15H

InChI Key

WNWIFGCSGKLKRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-fluorophenylboronic acid (500 mg, 3.57 mmol), 4-chloro-3-iodophenol (455 mg, 1.79 mmol) and caesium carbonate (1.75 g) in dioxane (10 mL) and water (5 mL) was degassed 1 hour with nitrogen. Tetrakis(triphenylphosphine)palladium (0) (104 mg, 0.09 mmol) was added and the reaction mixture was heated for 18 hours at 75° C. The cooled reaction mixture was concentrated in vacuo and the residual aqueous layer was extracted with ethyl acetate (3×50 mL). The combined organic layer were dried over MgSO4, filtered and evaporated. The residue was purified by silica gel chromatography eluting with 20% ethyl acetate in heptane to afford the title compound (280 mg, 70%) as a yellow oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
455 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
104 mg
Type
catalyst
Reaction Step Two
Yield
70%

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